molecular formula C21H25BO2 B15060171 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-

Cat. No.: B15060171
M. Wt: 320.2 g/mol
InChI Key: CYTUGYGWEZWHEJ-CCEZHUSRSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents include bis(pinacolato)diboron, pinacolborane, and transition metal catalysts like palladium and copper . The reactions are typically carried out under inert atmospheres at moderate temperatures.

Major Products

The major products formed from these reactions are organoboranes, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- involves the formation of boron-carbon bonds. The boron atom acts as an electrophile, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- is unique due to its stability and versatility in various chemical reactions. Its ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C21H25BO2

Molecular Weight

320.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H25BO2/c1-16-17(12-9-13-19(16)18-10-7-6-8-11-18)14-15-22-23-20(2,3)21(4,5)24-22/h6-15H,1-5H3/b15-14+

InChI Key

CYTUGYGWEZWHEJ-CCEZHUSRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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